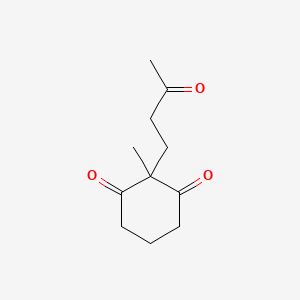
Butan-2-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butan-2-yl sulfate can be synthesized through the esterification of butan-2-ol with sulfuric acid. The reaction typically involves the following steps:
Reactants: Butan-2-ol and sulfuric acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the esterification process.
Procedure: Butan-2-ol is mixed with concentrated sulfuric acid, and the mixture is heated. The reaction proceeds with the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form butan-2-ol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Butan-2-ol and sulfuric acid.
Substitution: Various substituted butan-2-yl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butan-2-yl sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butan-2-yl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-ol: The parent alcohol from which butan-2-yl sulfate is derived.
Butan-1-yl sulfate: A structural isomer with the sulfate group attached to the primary carbon.
Isobutyl sulfate: An isomer with a different branching pattern.
Uniqueness
This compound is unique due to its secondary sulfate ester structure, which imparts distinct chemical and physical properties compared to its isomers
Propriétés
Numéro CAS |
3004-76-0 |
|---|---|
Formule moléculaire |
C4H9O4S- |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
butan-2-yl sulfate |
InChI |
InChI=1S/C4H10O4S/c1-3-4(2)8-9(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/p-1 |
Clé InChI |
PGKWEMPRRKCZSF-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)












